Ciproxifan vs. Thioperamide: Wake‑Promoting Duration and Receptor Occupancy Correlation
Ciproxifan demonstrates a distinctly longer wake‑promoting duration compared to GSK189254, a second‑generation H3 antagonist. In rat EEG studies, ciproxifan maintained wakefulness for approximately 3‑4 hours post‑administration, whereas GSK189254 produced awakening effects lasting only about 1 hour [1]. For both ciproxifan and thioperamide, cumulative wake activity correlated linearly with receptor occupancy up to ~80%; however, the time‑course distinction between ciproxifan and GSK189254 constitutes a critical differentiator for studies requiring sustained vigilance enhancement.
| Evidence Dimension | Wake‑promoting duration |
|---|---|
| Target Compound Data | 3‑4 hours |
| Comparator Or Baseline | GSK189254: ~1 hour |
| Quantified Difference | 2‑3‑fold longer duration |
| Conditions | Rat EEG telemetry; oral administration |
Why This Matters
For behavioral studies requiring prolonged vigilance monitoring, ciproxifan eliminates the need for repeated dosing or complex infusion protocols that shorter‑acting H3 antagonists would necessitate.
- [1] Bonaventure P, Letavic M, Dugovic C, Wilson S, Aluisio L, Pudiak C, Lord B, Mazur C, Kamme F, Nishino S, Carruthers N, Lovenberg T. Histamine H3 receptor antagonists: from target identification to drug leads. Biochem Pharmacol. 2007;73(8):1084‑1096. View Source
